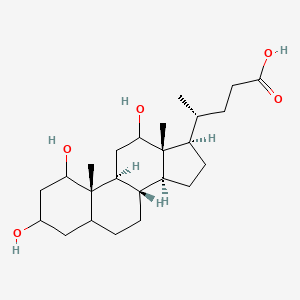

1,3,12-Trihydroxycholan-24-oic acid

描述

Classification and Structural Context of Trihydroxy Bile Acids

Bile acids can be categorized based on their origin and chemical structure. Primary bile acids are synthesized directly from cholesterol in hepatocytes, the main cells of the liver. nih.govlabinsights.nl The most common primary bile acids in humans are cholic acid and chenodeoxycholic acid. nih.gov When these primary bile acids are secreted into the intestine, they can be modified by gut bacteria into secondary bile acids. labinsights.nl

Another key classification is based on the number of hydroxyl groups. Trihydroxy bile acids, as the name suggests, possess three hydroxyl groups. Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is the most common trihydroxy bile acid. nih.gov 1,3,12-Trihydroxycholan-24-oic acid also falls into this category. The spatial orientation (stereochemistry) of these hydroxyl groups, denoted by alpha (α, pointing down) or beta (β, pointing up), is crucial for their biological function. nih.gov

Bile acids can also be classified as free or conjugated. labinsights.nl In the liver, bile acids are often conjugated with the amino acids glycine (B1666218) or taurine (B1682933), which increases their water solubility and stability in the body. elsevier.esnih.govwikipedia.org

| Property | Description |

| IUPAC Name | (1R,3S,5R,10R,12S,13R,17R)-1,3,12-trihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |

| Molecular Formula | C24H40O5 |

| Molecular Weight | 408.6 g/mol |

| Classification | Bile Acid, Trihydroxy Bile Acid |

Data sourced from PubChem nih.gov

Overview of Bile Acid Physiological Functions in Mammalian Systems

Bile acids play a multifaceted role in mammalian physiology, extending beyond their well-known function in digestion. nih.gov

A primary function is the emulsification of dietary fats in the intestine. Their amphipathic nature, meaning they have both a water-loving (hydrophilic) and a fat-loving (hydrophobic) side, allows them to act like a detergent, breaking down large fat globules into smaller micelles. nih.govlabinsights.nl This process significantly increases the surface area for enzymes to act upon, facilitating the absorption of fats and fat-soluble vitamins. nih.gov

Bile acids are also crucial for the elimination of cholesterol from the body. nih.govwikipedia.org The synthesis of bile acids from cholesterol is a major pathway for cholesterol catabolism. elsevier.es

In recent years, it has become evident that bile acids also function as signaling molecules, akin to hormones. nih.govwikipedia.org They can activate specific receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). nih.govwikipedia.org Through these receptors, bile acids are involved in regulating their own synthesis and transport, as well as influencing glucose metabolism, triglyceride levels, and energy homeostasis. elsevier.esnih.gov They also contribute to the control of the gut microbiota. nih.gov

| Physiological Function | Mechanism |

| Fat Digestion and Absorption | Emulsification of dietary fats into smaller micelles, increasing surface area for enzymatic digestion. nih.govlabinsights.nl |

| Cholesterol Homeostasis | Primary pathway for cholesterol catabolism and excretion from the body. nih.govwikipedia.org |

| Signaling | Activation of nuclear receptors (e.g., FXR) and cell membrane receptors (e.g., TGR5) to regulate metabolism. nih.govwikipedia.org |

| Antimicrobial Activity | Disruption of bacterial cell membranes, helping to control the bacterial population in the small intestine. nih.gov |

Significance of Hydroxylation Patterns in Cholan-24-oic Acid Derivatives

The number, position, and orientation of hydroxyl groups on the cholan-24-oic acid steroid nucleus are critically important determinants of a bile acid's physicochemical and biological properties. nih.gov The hydroxylation pattern influences the molecule's hydrophilicity (water-solubility), which in turn affects its ability to form micelles and its potential toxicity. nih.gov

Different hydroxylation patterns give rise to a diverse array of bile acid derivatives, each with potentially unique physiological roles. For instance, the common cholic acid has hydroxyl groups at the 3α, 7α, and 12α positions. nih.gov In contrast, a derivative like 3β,7α,12α-trihydroxy-5β-cholan-24-oic acid, with a rare 3β-hydroxyl configuration, is considered a biomarker for 3β-hydroxy-Δ⁵-C27-steroid dehydrogenase deficiency, a metabolic disorder.

The presence of hydroxyl groups in different positions can lead to the formation of unusual bile acids. For example, tetrahydroxylated bile acids, such as 3α,6α,7α,12α- and 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acids, have been identified in the biological fluids of patients with certain liver diseases. nih.govresearchgate.net The synthesis of these more hydroxylated, and thus more hydrophilic, bile acids may be a mechanism to reduce the toxicity of accumulating bile acids in cholestatic conditions. researchgate.net

Furthermore, synthetic modifications of the hydroxylation pattern are being explored for therapeutic purposes. Novel bile acid derivatives with altered hydroxyl group arrangements have shown potential neuroprotective properties in models of Parkinson's disease. nih.gov This highlights the profound impact of the hydroxylation pattern on the biological activity of cholan-24-oic acid derivatives.

Structure

3D Structure

属性

CAS 编号 |

63266-91-1 |

|---|---|

分子式 |

C24H40O5 |

分子量 |

408.6 g/mol |

IUPAC 名称 |

(4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14?,15?,16+,17-,18+,19+,20?,21?,23+,24-/m1/s1 |

InChI 键 |

DAKYVYUAVGJDRK-JZBKOBKOSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |

手性 SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2CCC4[C@@]3(C(CC(C4)O)O)C)O)C |

规范 SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |

物理描述 |

Solid |

同义词 |

1 beta,3 alpha,12 alpha-trihydroxy-5 beta-cholanoic acid 1,3,12-trihydroxycholanoic acid |

产品来源 |

United States |

Biosynthesis and Enzymatic Transformations of 1,3,12 Trihydroxycholan 24 Oic Acid

De Novo Biosynthesis Pathways of Cholane (B1240273) Derivatives

The journey of bile acid synthesis begins with cholesterol and involves a series of enzymatic modifications primarily in the liver. wikipedia.org This de novo synthesis is a critical pathway for cholesterol catabolism. elsevier.es

Precursor Sterol Conversion to Bile Acid Intermediates

The initial and rate-limiting step in the primary bile acid synthesis pathway is the conversion of cholesterol to 7α-hydroxycholesterol. themedicalbiochemistrypage.orgimperfectpharmacy.in This reaction is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1). themedicalbiochemistrypage.orgimperfectpharmacy.in Following this, a cascade of enzymatic reactions modifies the steroid nucleus and shortens the side chain to produce the primary bile acids, cholic acid and chenodeoxycholic acid. wikipedia.org The conversion of 7α-hydroxycholesterol to these bile acids involves several steps, including the action of 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase, which alters the ring structure. nih.gov

The synthesis of bile acids can proceed through two main routes: the classic (or neutral) pathway and the acidic (or alternative) pathway. nih.gov The classic pathway, initiated by CYP7A1, is the predominant route in humans. mdpi.com The acidic pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and plays a role in producing chenodeoxycholic acid. nih.govmdpi.com

Role of Cytochrome P450 Enzymes in Sterol Hydroxylation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the hydroxylation of steroids. nih.govasu.edu These enzymes introduce hydroxyl groups at specific positions on the steroid nucleus, a key step in increasing their water solubility and creating the diverse array of bile acids. nih.gov

Several key cytochrome P450 enzymes orchestrate the hydroxylation steps in bile acid synthesis:

CYP7A1 (Cholesterol 7α-hydroxylase): This enzyme catalyzes the first and rate-limiting step in the classic pathway, introducing a hydroxyl group at the 7α-position of cholesterol. themedicalbiochemistrypage.orgnih.gov Its activity is tightly regulated to maintain bile acid homeostasis. jci.org

CYP8B1 (Sterol 12α-hydroxylase): This enzyme is crucial for the synthesis of cholic acid. It introduces a hydroxyl group at the 12α-position of a bile acid precursor. nih.gove-dmj.org The presence and activity of CYP8B1 determine the ratio of cholic acid to chenodeoxycholic acid. nih.gov

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is involved in both the classic and acidic pathways. It catalyzes the oxidation of the sterol side chain, a necessary step for its eventual cleavage. nih.gove-dmj.org It can also initiate the acidic pathway by hydroxylating cholesterol at the 27-position. nih.gov

The coordinated action of these enzymes is essential for the production of the primary bile acids. researchgate.net

While the common bile acids have hydroxyl groups in the α-configuration, the synthesis of an isomer like (1β,3α,5β,12α)-1,3,12-trihydroxycholan-24-oic acid would require enzymes capable of hydroxylating at the 1β-position. Research has shown that mutants of cytochrome P450 enzymes, such as P450 BM3 from Bacillus megaterium, can be engineered to achieve regio- and stereo-selective hydroxylation of bile acids. nih.gov For instance, specific mutants have been developed to introduce a hydroxyl group at the 1β-position of lithocholic acid. nih.gov This demonstrates the potential for enzymatic synthesis of specific bile acid isomers that are not typically produced in the major metabolic pathways. Molecular docking studies suggest that introducing specific residues can alter the substrate binding and catalytic activity to favor such unique hydroxylations. nih.gov

Contributions of Hydroxysteroid Dehydrogenases and Aldo-Keto Reductases

Beyond the initial hydroxylations, the modification of the steroid nucleus involves other important enzyme families.

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the reversible oxidation and reduction of hydroxyl groups on the steroid nucleus. nih.govasm.org For example, 3α-hydroxysteroid dehydrogenase is involved in bile acid biosynthesis. wikipedia.org Different HSDs, such as 3α-HSD, 7α-HSD, and 12α-HSD, are responsible for the specific stereochemistry of the hydroxyl groups on the final bile acid molecule. researchgate.net

Aldo-Keto Reductases (AKRs): This superfamily of enzymes includes members that function as reductases in steroid metabolism. nih.gov AKR1D1, also known as steroid 5β-reductase, is essential for bile acid biosynthesis as it catalyzes the reduction of a double bond in the A-ring of the steroid nucleus, creating the characteristic bent A/B ring junction of bile acids. nih.govnih.gov

Stereochemical Aspects of Bile Acid Biosynthesis Leading to Specific Trihydroxycholan-24-oic Acid Isomers

The stereochemistry of the hydroxyl groups on the cholane ring is critical to the function of bile acids. The common primary bile acids, cholic acid and chenodeoxycholic acid, have hydroxyl groups at the 3α, 7α, and (for cholic acid) 12α positions. wikipedia.org

The formation of an isomer such as 1,3,12-trihydroxycholan-24-oic acid with a 1β-hydroxyl group is not a feature of the main human bile acid synthesis pathways. However, the existence of microbial enzymes and the potential for engineering P450 mutants highlight the possibility of producing such isomers. The stereospecificity of the enzymes involved is paramount. For instance, the conversion of a 3-oxo group to a 3α-hydroxyl group is catalyzed by a specific 3α-hydroxysteroid dehydrogenase. To obtain a 3β-hydroxyl group, as seen in some atypical bile acids, a different enzyme, a 3β-hydroxysteroid dehydrogenase, would be required. The synthesis of (1β,3α,5β,12α)-1,3,12-trihydroxycholan-24-oic acid would therefore necessitate a unique combination of regio- and stereospecific enzymes, including a 1β-hydroxylase, a 3α-hydroxysteroid dehydrogenase, and a 12α-hydroxylase, acting on a 5β-cholane scaffold.

Data Tables

Table 1: Key Enzymes in Bile Acid Biosynthesis

| Enzyme | Abbreviation | Function | Pathway(s) |

| Cholesterol 7α-hydroxylase | CYP7A1 | Rate-limiting step, 7α-hydroxylation of cholesterol | Classic (Neutral) |

| Sterol 12α-hydroxylase | CYP8B1 | 12α-hydroxylation, determines cholic acid synthesis | Classic (Neutral) |

| Sterol 27-hydroxylase | CYP27A1 | Side-chain oxidation, initiates acidic pathway | Classic & Acidic |

| 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase | HSD3B7 | Modification of the steroid nucleus | Both |

| Aldo-keto reductase 1D1 | AKR1D1 | Reduction of A-ring double bond (5β-reduction) | Both |

| 3α-hydroxysteroid dehydrogenase | 3α-HSD | Reduction of 3-oxo group to 3α-hydroxyl group | Both |

Emerging Enzymatic Synthesis Routes for this compound Isomers

The generation of specific isomers of this compound is primarily a result of microbial biotransformations of primary bile acids, such as cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid). wikipedia.org These transformations are catalyzed by a diverse array of microbial enzymes, predominantly hydroxysteroid dehydrogenases (HSDHs), which are NAD(P)(H)-dependent oxidoreductases. nih.gov The synthesis of these isomers is a subject of growing research interest due to their potential physiological significance and therapeutic applications.

The key enzymatic reactions involved in the formation of this compound isomers from primary bile acids include epimerization of hydroxyl groups. This process typically involves a two-step oxidation and reduction reaction. For instance, the conversion of a 3α-hydroxyl group to a 3β-hydroxyl group is initiated by the oxidation of the 3α-hydroxyl group by a 3α-HSDH to form a 3-oxo intermediate. This intermediate is then reduced by a 3β-HSDH to yield the 3β-hydroxy epimer. nih.gov

Recent research has focused on harnessing the power of these microbial enzymes for the targeted synthesis of specific bile acid isomers. This involves both whole-cell biotransformation using specific bacterial strains and the use of isolated and purified enzymes. These emerging enzymatic synthesis routes offer a highly selective and efficient alternative to complex chemical syntheses.

Detailed research findings have identified several bacterial species and their respective HSDHs capable of these transformations. For example, bacteria from the genera Clostridium and Eggerthella are known to possess a variety of HSDHs that can modify the stereochemistry of bile acids. nih.gov

Below is a table summarizing some of the key microbial enzymes and their roles in the transformation of cholic acid, a potential precursor for isomers of this compound.

| Enzyme Family | Specific Enzyme | Source Organism (Example) | Substrate (Example) | Product (Example) | Transformation |

| Hydroxysteroid Dehydrogenases (HSDHs) | 3α-HSDH | Clostridium scindens | Cholic Acid | 3-oxo-7α,12α-dihydroxy-5β-cholan-24-oic acid | Oxidation of the 3α-hydroxyl group |

| 3β-HSDH | Eggerthella lenta | 3-oxo-7α,12α-dihydroxy-5β-cholan-24-oic acid | 3β,7α,12α-Trihydroxy-5β-cholan-24-oic acid (Isocholic Acid) | Reduction of the 3-oxo group to a 3β-hydroxyl group | |

| 7α-HSDH | Clostridium species | Cholic Acid | 7-oxo-3α,12α-dihydroxy-5β-cholan-24-oic acid | Oxidation of the 7α-hydroxyl group | |

| 12α-HSDH | Clostridium scindens | Cholic Acid | 12-oxo-3α,7α-dihydroxy-5β-cholan-24-oic acid | Oxidation of the 12α-hydroxyl group |

The potential for hydroxylation at the C-1 position, while less common than modifications at C-3, C-7, and C-12, is another area of investigation for creating novel bile acid isomers. The discovery and characterization of novel microbial HSDHs with unique substrate specificities and stereoselectivities are crucial for expanding the toolbox for enzymatic synthesis of a wider range of this compound isomers and other modified bile acids.

Metabolic Fates and Interconversions of 1,3,12 Trihydroxycholan 24 Oic Acid

Conjugation Pathways of 1,3,12-Trihydroxycholan-24-oic Acid

Before being secreted from the liver into the bile, primary bile acids undergo conjugation, a process that increases their water solubility and prevents their passive reabsorption in the biliary tree and small intestine. nih.govsouthernwv.edu This critical step is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT). nih.gov

The conjugation process involves two main reactions:

The activation of the bile acid to a Coenzyme A (CoA) thioester. mthfrsupport.com.au

The transfer of the bile acid from CoA to an amino acid, typically either glycine (B1666218) or taurine (B1682933). nih.govmthfrsupport.com.au

In humans, a single enzyme, hBAT, is responsible for catalyzing the conjugation with both glycine and taurine. nih.gov The ratio of glycine- to taurine-conjugated bile acids can vary, with taurine conjugation being predominant in some species, while humans exhibit a lower taurine conjugation ratio, likely due to a smaller taurine pool in the liver. mdpi.com Taurine-conjugated bile acids remain soluble at a lower pH than their glycine-conjugated counterparts. nih.gov This conjugation is essential for the formation of micelles, which are necessary for the absorption of dietary fats and fat-soluble vitamins. nih.govsouthernwv.edu

Table 1: Key Enzymes and Molecules in Bile Acid Conjugation

| Molecule/Enzyme | Function |

|---|---|

| This compound | A bile acid that undergoes conjugation. |

| Glycine | An amino acid used for conjugation. nih.govnih.gov |

| Taurine | An amino acid used for conjugation. nih.govnih.gov |

| Bile acid-CoA:amino acid N-acyltransferase (BAT) | The enzyme that catalyzes the conjugation of bile acids with glycine or taurine. nih.govmthfrsupport.com.au |

| Coenzyme A (CoA) | Activates the bile acid for conjugation. mthfrsupport.com.au |

Microbial Biotransformations of Bile Acids Affecting this compound

A significant portion of bile acids that enter the intestine are not reabsorbed and are subsequently modified by the gut microbiota. nih.gov These microbial transformations greatly increase the diversity of the bile acid pool. tandfonline.com

The initial step in the microbial metabolism of conjugated bile acids is deconjugation, which is the hydrolysis of the amide bond, releasing the free bile acid and the amino acid. tandfonline.comnih.gov This reaction is catalyzed by bile salt hydrolases (BSHs), enzymes that are produced by a wide variety of gut bacteria. frontiersin.orgtennessee.edu BSH activity is considered a "gateway" reaction, as deconjugation is a prerequisite for subsequent microbial modifications. frontiersin.orgtennessee.edu The ability of gut microbes to express BSHs is crucial for their survival and colonization in the bile-rich environment of the gut. frontiersin.orgbiocrates.com

Following deconjugation, the hydroxyl groups on the steroid nucleus of bile acids, such as the 3- and 12-hydroxyl groups of this compound, are subject to oxidation and epimerization by bacterial enzymes. nih.govnih.gov These reactions are carried out by a family of enzymes called hydroxysteroid dehydrogenases (HSDHs). nih.govdp.tech HSDHs are regiospecific and stereospecific, meaning they act on specific hydroxyl groups and can distinguish between the α and β orientations. nih.gov

Oxidation: HSDHs can oxidize the hydroxyl groups to form oxo- (or keto-) bile acids. For instance, a 3α-hydroxyl group can be oxidized to a 3-oxo group. nih.gov

Epimerization: This process involves the conversion of a hydroxyl group from one stereochemical configuration to another (e.g., from α to β). nih.gov This typically occurs through a two-step process involving an oxo-bile acid intermediate. An α-HSDH first oxidizes the α-hydroxyl group to a keto group, which is then reduced by a β-HSDH to a β-hydroxyl group. nih.govtandfonline.com

These transformations alter the physicochemical properties of the bile acids, such as their hydrophobicity and toxicity. nih.gov

The oxidation of hydroxyl groups on the cholan-24-oic acid scaffold leads to the formation of various oxo-bile acid metabolites. nih.govnih.gov For example, the oxidation of the 3-hydroxyl group of cholic acid results in the formation of 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid (3-dehydrocholic acid). ebi.ac.uk Similarly, the hydroxyl groups at the 1 and 12 positions of this compound would be potential targets for microbial HSDHs, leading to the formation of corresponding oxo-metabolites. The formation of these metabolites has been confirmed in various studies, and they are considered specific markers for fecal inputs. nih.gov

Table 2: Microbial Transformations of Bile Acids

| Transformation | Enzyme Family | Description |

|---|---|---|

| Deconjugation | Bile Salt Hydrolases (BSHs) nih.govfrontiersin.org | Hydrolysis of the amide bond to release free bile acids. nih.gov |

| Oxidation | Hydroxysteroid Dehydrogenases (HSDHs) nih.govdp.tech | Conversion of hydroxyl groups to oxo (keto) groups. nih.gov |

| Epimerization | Hydroxysteroid Dehydrogenases (HSDHs) nih.govdp.tech | Inversion of the stereochemistry of hydroxyl groups (e.g., α to β). nih.gov |

Enterohepatic Circulation Dynamics and Systemic Distribution of Bile Acids

Bile acids undergo a highly efficient recycling process known as the enterohepatic circulation. nih.govwikipedia.org After being secreted into the intestine to aid in digestion, the majority (about 95%) of bile acids are reabsorbed in the terminal ileum and transported back to the liver via the portal vein. wikipedia.orgyoutube.comyoutube.com This recycling occurs multiple times a day, allowing the body to maintain a stable bile acid pool with only a small amount of daily synthesis required to replace fecal losses. wikipedia.orgyoutube.com

While most bile acids are confined to the enterohepatic circulation, a small amount can spill over into the systemic circulation. nih.gov These systemically distributed bile acids can then be taken up by other tissues and can also be reabsorbed by the kidneys and returned to the liver. nih.gov The entire process is tightly regulated by a complex system of transporters in the liver and intestine, which are, in turn, controlled by nuclear receptors like the farnesoid X receptor (FXR). nih.govphysiology.org

Association of this compound with Specific Metabolic Pathways

Bile acids are no longer considered just digestive aids; they are now recognized as important signaling molecules that regulate a variety of metabolic pathways. nih.govbioscientifica.comfrontiersin.org They exert their effects by activating specific receptors, most notably the farnesoid X receptor (FXR), a nuclear receptor, and TGR5, a G protein-coupled receptor. scispace.comfrontiersin.orgphysiology.org

Activation of these receptors by bile acids can influence:

Lipid Metabolism: Bile acids regulate the expression of genes involved in triglyceride and cholesterol homeostasis. nih.govphysiology.org

Glucose Metabolism: They play a role in maintaining glucose homeostasis and have been implicated in the pathophysiology of type 2 diabetes. nih.govfrontiersin.orgphysiology.org

Energy Homeostasis: Bile acids can influence energy expenditure, in part through the activation of TGR5, which can modulate thermogenesis in brown adipose tissue. nih.govscispace.com

The specific effects of this compound on these pathways would depend on its affinity for and ability to activate FXR and TGR5, which can vary between different bile acid species.

Link to Lipid Peroxidation Pathways

The relationship between bile acids and lipid peroxidation—a process where oxidants like free radicals attack lipids, leading to cellular damage—is multifaceted. Bile acids can exhibit both antioxidant and pro-oxidant properties, depending on their chemical structure, concentration, and the surrounding physiological environment.

Relationship with Fatty Acid and Lipid Metabolism

The influence of this compound on fatty acid and lipid metabolism is likely mediated, at least in part, through its interaction with the farnesoid X receptor (FXR), a key nuclear receptor that governs the expression of genes involved in lipid homeostasis.

Activation of FXR by bile acids can trigger a cascade of events that regulate the synthesis, transport, and breakdown of fatty acids and cholesterol. Research on various bile acids has demonstrated that FXR activation can lead to:

Regulation of Fatty Acid Synthesis: FXR can suppress the expression of genes that promote the creation of new fatty acids (lipogenesis).

Modulation of Fatty Acid Uptake: The influence of bile acids on the proteins responsible for transporting fatty acids into cells is an area of ongoing research.

Impact on Fatty Acid Oxidation: Some studies suggest that FXR activation may enhance the breakdown of fatty acids for energy, a process known as beta-oxidation.

The precise effects of this compound on these specific aspects of fatty acid metabolism have yet to be elucidated through targeted research. Lipidomic studies, which provide a comprehensive analysis of all lipids within a biological sample, would be invaluable in mapping the specific changes in lipid profiles following exposure to this compound. Such studies could reveal its direct impact on the levels of various fatty acids, triglycerides, and other lipid species, offering a more detailed understanding of its metabolic role.

Due to the absence of specific research data, a detailed interactive data table on the direct effects of this compound cannot be provided at this time. Future lipidomic analyses and targeted molecular studies are necessary to populate such a table with meaningful findings.

Biological Roles and Molecular Mechanisms of 1,3,12 Trihydroxycholan 24 Oic Acid

Role as a Physiological Detergent and Lipid Transport Modulator

One of the primary functions of 1,3,12-Trihydroxycholan-24-oic acid, also known as deoxycholic acid (DCA), is its role as a biological detergent. researchgate.netnih.gov In the intestine, it emulsifies and solubilizes dietary fats, facilitating their absorption. nih.govdrugbank.com This detergent property is also utilized in medical applications, where synthetically derived deoxycholic acid is used to disrupt the cell membranes of adipocytes (fat cells), leading to their breakdown. drugbank.com The critical micelle concentration for deoxycholic acid is approximately 2.4–4 mM. wikipedia.org

Beyond its role in fat digestion, DCA is integral to the transport of lipids throughout the body. It is a major active constituent of the traditional Chinese medicine "Niuhuang," which has been recognized for its anti-inflammatory and immunoregulatory properties. ijpsr.com

Signaling Functions and Receptor Interactions of Trihydroxy Bile Acids

Deoxycholic acid and other trihydroxy bile acids are not merely detergents but also potent signaling molecules that interact with various cellular receptors to modulate a wide range of biological processes. nih.gov

Deoxycholic acid (DCA) is known to activate several key signaling pathways. It can bind to and activate the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in the metabolism of bile acids, glucose, and lipids. nih.govspandidos-publications.comoup.com For example, studies have shown that DCA can stimulate the proliferation of normal human gastric epithelial cells and activate FXR, leading to the expression of genes associated with intestinal metaplasia. nih.govspandidos-publications.com

DCA also interacts with the G protein-coupled receptor TGR5. frontiersin.orgresearchgate.net The activation of TGR5 by bile acids can influence various physiological processes, including glucose metabolism and immune responses. frontiersin.orgnih.gov The potency of different bile acids as TGR5 agonists varies, with DCA being a notable activator. frontiersin.org For instance, DCA has been shown to induce skeletal muscle atrophy through a TGR5-dependent mechanism. nih.gov

Furthermore, DCA can induce intracellular signaling by perturbing the structure of cell membranes. nih.gov It can alter membrane microdomains and fluidity, leading to the activation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) in a ligand-independent manner. nih.gov

The transport of deoxycholic acid and other bile acids across cellular membranes is a tightly regulated process mediated by specific transporter proteins. The SLC10 family of solute carriers plays a pivotal role in the enterohepatic circulation of bile acids. nih.gov

SLC10A1 (NTCP): The sodium-taurocholate cotransporting polypeptide (NTCP) is the primary transporter responsible for the uptake of bile acids from the portal circulation into hepatocytes (liver cells). nih.govcapes.gov.brbiosave.com It is a key player in maintaining bile acid homeostasis. capes.gov.br

SLC10A2 (ASBT): The apical sodium-dependent bile acid transporter (ASBT) is crucial for the reabsorption of bile acids in the distal ileum, the final section of the small intestine. genecards.orguniprot.org This transporter is the main mechanism for the uptake of intestinal bile acids by the apical cells. genecards.org Mutations in the SLC10A2 gene can lead to primary bile acid malabsorption, a condition characterized by chronic diarrhea and steatorrhea. uniprot.orgnih.gov

SLCO4A1: While the provided information focuses primarily on the SLC10 family, other transporters like the Organic Anion Transporting Polypeptides (OATPs), encoded by SLCO genes, are also involved in the transport of bile acids in the liver. nih.gov

The efficient functioning of these transporters ensures the continuous circulation of bile acids between the liver and the intestine, which is essential for their digestive and signaling roles.

Interactions with Biological Membrane Systems

Deoxycholic acid (DCA) has significant interactions with biological membranes, which are central to its physiological and cytotoxic effects. As a detergent-like molecule, DCA can disrupt cell membranes, a property utilized in the therapeutic dissolution of fat. researchgate.net

Research has shown that DCA can perturb membrane structure by altering membrane microdomains and the distribution of cholesterol within the membrane. nih.gov This can lead to changes in membrane fluidity. nih.gov Some studies suggest that DCA can increase the fluidity of the plasma membrane of hepatocytes, though this effect may be transient. nih.gov Other research indicates that DCA can cause a decrease in membrane fluidity. nih.gov

DCA's interactions are not limited to the plasma membrane. It has been shown to colocalize within mitochondrial membranes and can alter the order of the mitochondrial outer membrane. nih.govnih.gov These interactions with mitochondrial membranes are thought to be a key mechanism in DCA-induced cell death signaling. nih.govnih.gov

Enzymatic Modulation by Bile Acids and Their Stereoisomers

Deoxycholic acid (DCA) and its stereoisomers can modulate the activity of various enzymes. A key example is its ability to bind and activate the membrane enzyme N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD). wikipedia.org This enzyme is responsible for catalyzing the release of the endogenous cannabinoid anandamide (B1667382) and other N-acylethanolamines, which are important signaling molecules involved in pathways regulating stress, pain, appetite, and lifespan. wikipedia.org

Furthermore, the activation of nuclear receptors like the farnesoid X receptor (FXR) by bile acids, including DCA, leads to the regulation of numerous genes that control bile acid metabolism. oup.com For instance, FXR activation can influence the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-controlling enzyme in gluconeogenesis. oup.com

The stereochemistry of bile acids, such as the orientation of hydroxyl groups, can significantly influence their biological activity and interactions with enzymes and receptors. For example, the 7α-methylation of ursodeoxycholic acid, a stereoisomer of chenodeoxycholic acid, was found to have a high affinity for and ability to activate TGR5. nih.gov

Contributions to Host-Microbiota Interactions and Immune Modulation

Deoxycholic acid (DCA), as a secondary bile acid produced by the gut microbiota, plays a crucial role in the intricate communication between the host and its intestinal microbes. nih.govmdpi.com The composition of the gut microbiota directly influences the levels of secondary bile acids like DCA. proquest.com

DCA has significant immunomodulatory effects, influencing both the innate and adaptive immune systems. jpionline.orgijpsr.com It can activate macrophages, a key component of the primary immune response. dca-immunity.com Studies have shown that DCA can stimulate the proliferation of splenocytes at lower concentrations and modulate both cell-mediated and humoral immune systems. ijpsr.com Specifically, treatment with DCA has been observed to increase total lymphocytes, including helper T-cells (CD4+) and cytotoxic T-cells (CD8+), as well as B-cells. jpionline.org

The interaction of DCA with receptors like TGR5 on immune cells, such as macrophages, can inhibit the expression of pro-inflammatory cytokines. proquest.com Furthermore, DCA can work synergistically with other microbial metabolites, like butyrate, to enhance the synthesis of host defense peptides and strengthen the intestinal barrier function. nih.gov This highlights the importance of DCA in maintaining gut homeostasis and defending against pathogens. nih.gov The immunomodulatory properties of DCA are also being explored in the context of various diseases, including inflammatory conditions and cancer. nih.govdca-immunity.com

Advanced Analytical Methodologies for Characterization and Quantification of 1,3,12 Trihydroxycholan 24 Oic Acid

Mass Spectrometry-Based Approaches for Bile Acid Profiling

Mass spectrometry (MS) has become an indispensable tool in the analysis of bile acids due to its high sensitivity, selectivity, and ability to provide structural information. When coupled with chromatographic separation, MS enables the detailed profiling and quantification of a wide array of bile acids from biological samples.

High-Resolution Mass Spectrometry for Metabolomic Studies

High-resolution mass spectrometry (HRMS) is a powerful technique for the qualitative and quantitative analysis of bile acids in the context of metabolomics. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, which facilitate the determination of the elemental composition of unknown compounds.

For 1,3,12-Trihydroxycholan-24-oic acid, which has a chemical formula of C24H40O5, the expected exact mass can be calculated. This high mass accuracy is critical for distinguishing it from other co-eluting compounds with similar masses in a complex biological sample. In metabolomic studies, HRMS can detect and identify a broad spectrum of bile acids, including isomers of this compound, providing a comprehensive overview of the bile acid profile. While specific experimental data for this compound is not widely published, data for its isomers, such as 1β,3α,12α-Trihydroxy-5β-cholan-24-oic acid, are available and demonstrate the utility of HRMS. massbank.eu

Below is a table showcasing the mass spectrometric details for an isomer of the target compound, illustrating the type of data obtained in HRMS analysis.

| Compound Name | Chemical Formula | Exact Mass | Instrument Type | Ionization Mode |

| 1β,3α,12α-Trihydroxy-5β-cholan-24-oic acid | C24H40O5 | 408.28757 | LC-ESI-TOF | Negative |

This interactive table provides a summary of the high-resolution mass spectrometry data for an isomer of this compound.

Isotope-Dilution Mass Spectrometry for Quantitative Analysis

For accurate and precise quantification of bile acids, stable-isotope dilution liquid chromatography-mass spectrometry (LC-MS) is considered the gold standard. nih.gov This method involves spiking a sample with a known amount of a stable isotope-labeled internal standard of the analyte of interest. Since the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.

Chromatographic Separation Techniques for Bile Acid Mixtures

Due to the structural similarity of bile acids, including numerous stereoisomers, effective chromatographic separation is essential prior to detection. Both liquid and gas chromatography are widely employed for the analysis of bile acid mixtures.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-high performance liquid chromatography (UHPLC) has largely replaced conventional high-performance liquid chromatography (HPLC) for bile acid analysis due to its superior resolution, shorter analysis times, and increased sensitivity. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for more efficient separation.

When coupled with mass spectrometry (UHPLC-MS), this technique is highly effective for the separation and detection of this compound from its isomers and other bile acids in biological fluids. The choice of the stationary phase (e.g., C18) and the mobile phase composition and gradient are critical for achieving optimal separation. While a specific UHPLC method for this compound is not detailed in the literature, general methods for trihydroxy bile acids would be applicable.

The following table outlines a typical UHPLC-MS setup for the analysis of bile acids, which could be adapted for this compound.

| Parameter | Description |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 column |

| Mobile Phase A | Water with an additive (e.g., formic acid, ammonium acetate) |

| Mobile Phase B | Organic solvent (e.g., acetonitrile, methanol) with an additive |

| Detection | Tandem Mass Spectrometry (MS/MS) |

This interactive table summarizes a representative UHPLC-MS configuration for the analysis of bile acids.

Gas Chromatography and Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are also powerful techniques for the analysis of bile acids. However, due to the low volatility of bile acids, a derivatization step is necessary to convert the polar hydroxyl and carboxylic acid groups into more volatile derivatives, typically by silylation and/or esterification. nist.gov

The analysis of this compound by GC-MS would involve its conversion to a volatile derivative, followed by separation on a GC column. The subsequent mass spectrometric analysis provides a fragmentation pattern that is characteristic of the derivatized molecule, aiding in its identification. GC-MS can offer excellent chromatographic resolution, which is beneficial for separating isomeric bile acids. Studies on other trihydroxy bile acids have demonstrated the utility of GC-MS in their identification in biological samples. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including bile acids. While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of each atom in a molecule, which is crucial for differentiating between closely related isomers.

Purity Assessment and Isotopic Labeling Strategies in Research

The rigorous characterization and quantification of this compound in research and clinical settings rely on advanced analytical methodologies. Ensuring the purity of this bile acid is paramount for accurate experimental outcomes, while isotopic labeling provides a powerful tool for tracing its metabolic fate and quantifying its presence in complex biological matrices.

Purity Assessment of this compound

The purity of this compound is typically ascertained through a combination of chromatographic and spectroscopic techniques. These methods are adept at separating the target compound from structurally similar bile acids and other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, often coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity. Reversed-phase HPLC is commonly employed, where the separation is based on the differential partitioning of the bile acid and its impurities between a nonpolar stationary phase and a polar mobile phase. The purity is determined by comparing the peak area of this compound to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) represents another robust technique for purity analysis. Prior to analysis, the bile acid must be derivatized to increase its volatility. This method offers high resolution, allowing for the separation and identification of closely related impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be a powerful tool for purity assessment. Both ¹H and ¹³C NMR spectra offer a unique fingerprint of the this compound molecule. The presence of unexpected signals or alterations in the chemical shifts of known protons and carbons can indicate the presence of impurities. By integrating the signals, a quantitative measure of purity can often be achieved.

Interactive Data Table: Purity Assessment Methodologies for this compound

| Methodology | Principle | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Retention time, peak purity, and quantification of impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | Identification and quantification of volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural confirmation and quantification of impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis of MS. | Highly sensitive and specific identification and quantification of the compound and its impurities. |

Isotopic Labeling Strategies in Research

Isotopic labeling of this compound involves the incorporation of stable isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), into its molecular structure. These labeled analogs are invaluable in metabolic research and for quantitative analysis.

Deuterium Labeling (²H or D): The introduction of deuterium atoms into the bile acid structure creates a heavier version of the molecule that can be distinguished by mass spectrometry. Deuterium-labeled this compound is frequently used as an internal standard in quantitative LC-MS assays. Because it co-elutes with the unlabeled endogenous compound but has a different mass, it allows for accurate correction of variations in sample preparation and instrument response. The synthesis of deuterium-labeled bile acids can be achieved through various methods, including catalytic exchange reactions or the use of deuterated starting materials in a multi-step synthesis.

Carbon-13 Labeling (¹³C): The incorporation of ¹³C atoms into the carbon skeleton of this compound is a powerful strategy for tracing its metabolic pathways in vivo and in vitro. When ¹³C-labeled this compound is introduced into a biological system, its transformation into various metabolites can be tracked by following the ¹³C label using mass spectrometry or NMR spectroscopy. This approach provides direct insights into the biochemical reactions the bile acid undergoes, helping to elucidate its role in physiological and pathophysiological processes. The synthesis of ¹³C-labeled bile acids typically involves the use of ¹³C-enriched precursors in a chemical or biosynthetic pathway.

Interactive Data Table: Isotopic Labeling Strategies for this compound

| Isotope | Labeling Strategy | Primary Application | Analytical Technique |

| Deuterium (²H) | Introduction of deuterium atoms at specific positions. | Internal standard for quantitative analysis. | Mass Spectrometry (MS) |

| Carbon-13 (¹³C) | Incorporation of ¹³C atoms into the carbon backbone. | Tracer for metabolic pathway analysis. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Structural Analogues and Stereoisomers of 1,3,12 Trihydroxycholan 24 Oic Acid

Comparative Analysis of Trihydroxycholan-24-oic Acid Stereoisomers

The orientation of hydroxyl groups and the fusion of the steroid rings dramatically influence the physiological functions of trihydroxycholan-24-oic acids. These molecules are derivatives of 5β-cholanic acid, characterized by a cis-fused A/B ring system that imparts a curved shape to the steroid nucleus. nih.gov This creates a molecule with two distinct faces: a convex, hydrophobic β-face and a concave, hydrophilic α-face where the hydroxyl groups are typically located. nih.gov The number and position of these hydroxyl groups are key determinants of a bile acid's biological activity. nih.gov

Cholic Acid ((3α,5β,7α,12α)-3,7,12-Trihydroxycholan-24-oic Acid)

Cholic acid stands as a primary bile acid, synthesized in the liver from cholesterol. nih.govyoutube.com It is a major component of the bile acid pool in most mammals, including humans. nih.gov Its structure features three hydroxyl groups at positions 3α, 7α, and 12α on the steroid nucleus, all oriented on the concave, hydrophilic α-face. nih.govchemspider.com This distinct arrangement confers a high degree of amphipathicity, enabling it to effectively emulsify dietary fats and facilitate their absorption. youtube.comnih.gov Cholic acid also plays a crucial role in cholesterol excretion. nih.gov

Ursocholic Acid ((3α,5β,7β,12α)-3,7,12-Trihydroxycholan-24-oic Acid)

Ursocholic acid is a stereoisomer of cholic acid, distinguished by the epimerization of the hydroxyl group at the C-7 position from the α-orientation to the β-orientation. nih.govcaymanchem.com This change in stereochemistry makes it the 7β-hydroxyepimer of cholic acid. caymanchem.com Ursocholic acid has been identified as a human urinary metabolite and is known to inhibit the enzyme 7α-hydroxysteroid dehydrogenase. nih.gov Research in mice has shown that dietary administration of ursocholic acid can decrease gallbladder cholesterol, phospholipids, and bile acid levels, as well as reduce the incidence of gallstones. caymanchem.com

Allocholic Acid ((3α,5α,7α,12α)-3,7,12-Trihydroxycholan-24-oic Acid)

Allocholic acid is an allo-bile acid, meaning it possesses a 5α-cholanoic acid backbone where the A and B rings are trans-fused. nih.gov This results in a more planar steroid structure compared to the 5β-series. It retains the 3α, 7α, and 12α hydroxyl groups characteristic of cholic acid. nih.gov Allocholic acid has been identified as a metabolite in humans, rats, and the marine species Petromyzon marinus. nih.gov It is considered an endogenously produced metabolite involved in metabolic and catabolic reactions. nih.gov

Isocholic Acid ((3β,7α,12α)-3,7,12-Trihydroxy-5β-cholan-24-oic Acid)

Isocholic acid, also known as 3β-cholic acid, is another stereoisomer of cholic acid. caymanchem.com The key structural difference is the orientation of the hydroxyl group at the C-3 position, which is in the β-position rather than the α-position. caymanchem.com This seemingly minor change places it in the "acidic pathway" of bile acid biosynthesis, which is distinct from the classical pathway that produces cholic acid. Isocholic acid has been found in human feces and can be formed from 7α,12α-dihydroxy-3-keto-5β-cholanoic acid by human liver enzymes. caymanchem.comnih.gov It is a biomarker for certain metabolic disorders, such as 3β-hydroxy-Δ⁵-C27-steroid dehydrogenase deficiency.

Muricholic Acids (e.g., β-Muricholic Acid with 3,6,7-Hydroxylation)

Muricholic acids are a group of trihydroxy bile acids that differ from cholic acid in the placement of their hydroxyl groups. taylorandfrancis.com Instead of the 3, 7, and 12 positions, muricholic acids are hydroxylated at the 3, 6, and 7 positions. taylorandfrancis.comresearchgate.net These are primary bile acids in rodents. taylorandfrancis.com The gut microbiota can influence the levels of muricholic acids. nih.gov For instance, tauro-β-muricholic acid acts as an antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid synthesis. nih.gov Glycine-conjugated β-muricholic acid has been shown to improve liver fibrosis and gut barrier function in mice. mdpi.com A complete set of eight stereoisomers of 3,6,7-trihydroxy-5β-cholanic acids has been synthesized for research purposes. nih.gov

Table 1: Comparison of Trihydroxycholan-24-oic Acid Stereoisomers

| Common Name | Systematic Name | Key Structural Features |

| Cholic Acid | (3α,5β,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid | 5β-cholanic acid backbone, 3α, 7α, 12α hydroxyl groups. nih.govchemspider.com |

| Ursocholic Acid | (3α,5β,7β,12α)-3,7,12-Trihydroxycholan-24-oic acid | 7β-hydroxyepimer of cholic acid. nih.govcaymanchem.com |

| Allocholic Acid | (3α,5α,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid | 5α-cholanic acid backbone (A/B trans fusion). nih.gov |

| Isocholic Acid | (3β,7α,12α)-3,7,12-Trihydroxy-5β-cholan-24-oic acid | 3β-hydroxyepimer of cholic acid. caymanchem.com |

| β-Muricholic Acid | (3α,5β,6β,7β)-3,6,7-Trihydroxycholan-24-oic acid | Hydroxylation at 3, 6, and 7 positions. taylorandfrancis.com |

Synthetic Analogues and Derivatives of Bile Acids for Research Purposes

The inherent biological activities of bile acids have spurred the development of synthetic analogues and derivatives to probe their mechanisms of action and explore potential therapeutic applications. These synthetic modifications can involve altering the steroid nucleus, the side chain, or the attached functional groups.

For instance, synthetic analogues of cholic acid, such as its methyl ester, have been used to investigate the structural features that influence the activity of large conductance Ca2+-activated K+ (BKCa) channels. nih.gov These studies have revealed that the planar polarity of the steroid nucleus is a significant factor. nih.gov The chemical modification of cholic acid by masking its hydroxyl and carboxyl groups has led to the creation of lipophilic intermediates with self-emulsifying properties, which have potential applications in drug delivery. acs.org

Furthermore, novel C-nor-D-homo bile acid derivatives and methylated derivatives of lagocholic acid have been synthesized and shown to have neuroprotective properties in models of Parkinson's disease. mdpi.com These synthetic compounds have demonstrated the ability to enhance mitochondrial function, sometimes to a greater extent and at lower concentrations than the naturally occurring ursodeoxycholic acid. mdpi.com The synthesis of various bile acid derivatives, including prodrugs, is an active area of research aimed at developing new therapeutic agents. google.com

Naturally Occurring Bile Acid Analogues in Diverse Biological Systems

The structure of 1,3,12-trihydroxycholan-24-oic acid represents a specific configuration within the vast and diverse family of bile acids. While this particular combination of hydroxyl groups at the C-1, C-3, and C-12 positions on a C24 steroid backbone is not one of the most common primary bile acids, its structural motifs are well-represented in nature. The remarkable diversity of bile salt structures across the animal kingdom provides a rich source of naturally occurring structural analogues and stereoisomers. nih.govnih.gov This diversity arises from variations in the bile acid synthetic pathway that have evolved over time, leading to differences in nuclear hydroxylation, side-chain length, and the stereochemical configuration of the steroid nucleus. researchgate.netnih.govuchicago.edu

Bile acids are broadly categorized into three main types based on their carbon chain length: C27 bile alcohols, C27 bile acids, and C24 bile acids. nih.govresearchgate.net C27 bile alcohols are predominant in many early-evolving fish and amphibians, while C24 bile acids, such as cholanoic acid derivatives, are the dominant forms in more recently evolved species like ray-finned fish, snakes, birds, and most mammals. nih.govresearchgate.net The evolution from C27 to C24 bile acids represents a complexification of the biosynthetic pathway. researchgate.netull.es

The primary variations that give rise to naturally occurring analogues of this compound involve the number and position of hydroxyl groups and the stereochemistry of the A/B ring juncture.

Hydroxylation Patterns: The most common sites for hydroxylation on the bile acid nucleus are C-3, C-7, and C-12. researchgate.netwikipedia.org However, nature exhibits significant variability. Additional hydroxylation can occur at numerous other positions, including C-1, C-2, C-5, C-6, C-15, and C-16. nih.govresearchgate.net For instance, while cholic acid (3α,7α,12α-trihydroxy) is a common trihydroxy bile acid in humans and many other mammals, pigs produce hyocholic acid (3α,6α,7α-trihydroxy), and rodents can form muricholic acids with a 6β-hydroxyl group. wikipedia.orgfrontiersin.org Tetrahydroxy bile acids, featuring hydroxylations at C-3, C-7, C-12, and C-16, have been identified in some snakes. nih.gov The presence of a hydroxyl group at the C-1 position, as seen in the subject compound, is a less common but naturally occurring modification. nih.gov

Stereoisomers: The stereochemical configuration of the junction between the A and B rings of the steroid nucleus is another source of diversity. Most bile acids in mammals possess a 5β-configuration, where the A/B rings are fused in a cis conformation. ebi.ac.uk The alternative, a 5α-configuration (trans fusion), results in what are known as "allo" bile acids. nih.gov Allo-bile acids are generally uncommon in vertebrates but are the predominant form in some specific animal groups, such as waterfowl and certain lizards within the suborder Iguania. nih.gov Therefore, allo-1,3,12-trihydroxycholan-24-oic acid would be a naturally occurring stereoisomer. Furthermore, the orientation of the hydroxyl groups can vary. For example, 3β-cholic acid (3β,7α,12α-trihydroxy-5β-cholan-24-oic acid), an epimer of cholic acid, has been identified in human feces, arising from the metabolic activity of the gut microbiota. caymanchem.com

The following tables summarize the structural diversity of bile acids found in various biological systems, highlighting analogues related to this compound.

Table 1: Examples of Naturally Occurring Bile Acid Analogues

This table showcases the variety of hydroxylation patterns and stereochemistry found in C24 cholanoic acids across different vertebrate species.

| Compound Name | Structure | Key Features | Found In (Examples) |

| Cholic Acid | 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid | Common primary bile acid; 3α, 7α, 12α-OH | Humans, many mammals wikipedia.orgfrontiersin.org |

| Chenodeoxycholic Acid | 3α,7α-Dihydroxy-5β-cholan-24-oic acid | Dihydroxy analogue | Humans, many vertebrates frontiersin.org |

| Deoxycholic Acid | 3α,12α-Dihydroxy-5β-cholan-24-oic acid | Secondary bile acid; Dihydroxy analogue | Formed by gut bacteria wikipedia.orgnih.gov |

| Hyocholic Acid | 3α,6α,7α-Trihydroxy-5β-cholan-24-oic acid | 6α-hydroxylation instead of 12α | Pigs wikipedia.org |

| α-Muricholic Acid | 3α,6β,7α-Trihydroxy-5β-cholan-24-oic acid | 6β-hydroxylation instead of 12α | Mice, other rodents wikipedia.org |

| Allocholic Acid | 3α,7α,12α-Trihydroxy-5α-cholan-24-oic acid | 5α (allo) stereoisomer of cholic acid | Waterfowl, Iguanian lizards nih.gov |

| 3β-Cholic Acid | 3β,7α,12α-Trihydroxy-5β-cholan-24-oic acid | 3β-epimer of cholic acid | Human feces (bacterial metabolite) caymanchem.com |

| Pythocholic Acid | 3α,12α,16α-Trihydroxy-5β-cholan-24-oic acid | 16α-hydroxylation | Snakes nih.gov |

Table 2: Research Findings on Bile Acid Diversity in Vertebrates

This table details key research findings that illustrate the broad evolutionary and biological context of bile acid analogues.

| Finding | Organism Group | Significance | Reference(s) |

| Predominance of C27 bile alcohols | Early-evolving fish (e.g., hagfish) and amphibians | Represents a simpler, ancestral bile salt synthetic pathway. | nih.govnih.govresearchgate.net |

| Presence of C24 bile acids | Ray-finned fish, reptiles, birds, mammals | Indicates a more complex, later-evolving biosynthetic pathway. | nih.govnih.govresearchgate.net |

| Dominance of 5α (Allo) bile acids | Iguanian lizards (e.g., Agamidae, Iguanidae), waterfowl | An uncommon stereochemical configuration that is standard in these groups, highlighting phylogenetic divergence in bile acid synthesis. | nih.gov |

| Occurrence of Tetrahydroxy bile acids | Some snakes | Shows that more than three hydroxyl groups can be added to the C24 bile acid nucleus. | nih.gov |

| Identification of C23 bile acids | Snakes, birds, pinnipeds | Results from side-chain oxidation, demonstrating further metabolic modifications. | nih.govresearchgate.net |

| Wide variety of hydroxylation sites | Vertebrates in general | Minor hydroxylation at C-1, C-2, C-5, C-6, and C-15 illustrates the vast potential for structural variation. | researchgate.net |

Future Directions in 1,3,12 Trihydroxycholan 24 Oic Acid Research

Elucidation of Novel Biosynthetic and Metabolic Enzymes Specific to 1,3,12-Trihydroxycholan-24-oic Acid

The biosynthetic pathway of this compound is currently unknown. Unlike the well-characterized primary bile acids, cholic acid and chenodeoxycholic acid, which are synthesized from cholesterol in the liver via the classic "neutral" or alternative "acidic" pathways, the origins of this particular isomer are yet to be determined. wikipedia.orgfrontiersin.org The unusual hydroxylation pattern at the C-1 position suggests the involvement of novel or promiscuous enzymatic activities, potentially of microbial origin within the gut.

Future research in this area should focus on:

Identification of Biosynthetic Enzymes: Investigating the enzymatic machinery responsible for the 1-hydroxylation of a cholan-24-oic acid precursor. This would likely involve screening microbial genomes and metagenomic libraries from the human gut for novel cytochrome P450 enzymes or other hydroxylases capable of this specific transformation.

Metabolic Pathway Mapping: Utilizing stable isotope-labeled bile acid precursors in both in vitro (e.g., cultured human hepatocytes, intestinal cell lines) and in vivo (e.g., animal models) systems to trace the metabolic fate of this compound. This would help to determine whether it is a primary or secondary bile acid and to identify its downstream metabolites.

Investigation of Undiscovered Biological Interactions and Signaling Pathways

Bile acids are now recognized as important signaling molecules that interact with a variety of nuclear and cell surface receptors, such as the Farnesoid X Receptor (FXR) and TGR5, to regulate diverse physiological processes. nih.gov The specific interactions and signaling pathways modulated by this compound are, however, entirely unknown.

Key research questions to be addressed include:

Receptor Binding and Activation: Performing high-throughput screening assays to assess the binding affinity and activation potential of this compound for a panel of known bile acid receptors.

Transcriptomic and Proteomic Analyses: Treating relevant cell types with this bile acid and employing transcriptomic (e.g., RNA-seq) and proteomic techniques to identify downstream target genes and signaling networks. This could reveal its influence on pathways related to lipid and glucose metabolism, inflammation, and cellular proliferation.

Development of Advanced Bioanalytical Techniques for Precise Quantification and Profiling

The accurate detection and quantification of individual bile acids, particularly isomers, within complex biological matrices is a significant analytical challenge. nih.govnih.gov The development of robust and sensitive analytical methods is a prerequisite for understanding the physiological and pathological relevance of this compound.

Future efforts in this domain should concentrate on:

Chromatographic Separation: Optimizing liquid chromatography (LC) methods, such as ultra-high-performance liquid chromatography (UHPLC), to achieve baseline separation of this compound from its numerous structural isomers. creative-proteomics.com

Mass Spectrometry-based Quantification: Developing and validating highly sensitive and specific tandem mass spectrometry (MS/MS) assays for the absolute quantification of this compound in various biological samples, including plasma, urine, feces, and tissues. researchgate.net The use of a stable isotope-labeled internal standard would be crucial for analytical accuracy.

Exploration of Specific Physiological or Pathological Roles in Relevant Biological Models

Given its documented presence in the human body, this compound likely has one or more physiological or pathological roles. Inborn errors of bile acid synthesis can lead to severe liver disease and other metabolic disorders, highlighting the importance of understanding the function of each component of the bile acid pool. checkrare.comrarediseases.orgnih.gov

Future research should utilize relevant biological models to investigate:

Germ-Free and Gnotobiotic Animal Models: Employing these models to definitively determine whether the synthesis of this compound is dependent on the gut microbiota.

Disease Models: Quantifying the levels of this bile acid in animal models of and human patients with liver diseases (e.g., cholestasis, non-alcoholic fatty liver disease), metabolic syndrome, and neurodegenerative diseases to ascertain any potential associations.

Functional Studies: Administering the purified compound to animal models to directly assess its effects on physiology, such as bile flow, lipid absorption, and glucose homeostasis.

Structural Modification and De Novo Synthesis of Functionally Targeted Analogues for Mechanistic Studies

The chemical synthesis of bile acids and their analogues is a powerful tool for probing structure-activity relationships and for developing potential therapeutic agents. mdpi.comdoaj.org The total synthesis or semi-synthesis of this compound would provide the necessary material for the aforementioned studies and open the door to creating novel molecular probes.

Priorities for future synthetic work include:

Development of a Scalable Synthetic Route: Establishing an efficient and stereoselective synthesis of this compound, likely starting from a more abundant bile acid precursor like cholic acid.

Synthesis of Functionalized Analogues: Creating a library of analogues with modifications at the hydroxyl groups or the side chain. This would enable the investigation of the structural determinants of its biological activity and could lead to the development of selective agonists or antagonists for specific bile acid receptors.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for identifying 1,3,12-trihydroxycholan-24-oic acid in complex biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns (e.g., C18) for separation. Optimize ionization parameters in negative ion mode due to the compound’s carboxylic acid group. Validate specificity using synthetic standards and compare retention times/fragmentation patterns with reference spectra. Confounders like 3β,7α,12α-trihydroxy-5β-cholanoic acid (a structural isomer) require careful differentiation via high-resolution MS or nuclear magnetic resonance (NMR) .

Q. How does this compound interact with gut microbiota in liver disease models?

- Methodological Answer : In murine or humanized gut-liver axis models, perform fecal metabolomics (untargeted LC-MS) paired with mycobiome profiling (ITS sequencing). Use Spearman’s correlation analysis to link fungal genera (e.g., Kazachstania, Aspergillus) with metabolite levels. Validate functional roles via in vitro co-culture assays using fungal isolates and bile acid supplementation .

Q. What are the challenges in synthesizing this compound for experimental use?

- Methodological Answer : Synthesis requires regioselective hydroxylation of the cholanic acid backbone. Optimize enzymatic methods (e.g., cytochrome P450 isoforms) or chemical oxidation (e.g., Jones oxidation) to avoid overoxidation to ketones (e.g., 12-ketodeoxycholic acid, a common byproduct). Purify intermediates via preparative HPLC and confirm stereochemistry via X-ray crystallography or circular dichroism .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxylation patterns) influence the immunomodulatory activity of this compound?

- Methodological Answer : Compare analogs (e.g., 3,7,12-trihydroxycholanic acid) in THP-1 macrophage assays. Measure cytokine profiles (IL-6, TNF-α) via ELISA and NF-κB activation via luciferase reporters. Use molecular docking to predict interactions with nuclear receptors (e.g., FXR, PXR). Structure-activity relationships (SAR) should account for hydroxyl group positioning and bile acid receptor binding affinities .

Q. What mechanisms explain contradictory data on the compound’s antibacterial effects across studies?

- Methodological Answer : Assess strain-specific responses using minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria. Control for pH-dependent solubility and microbial bile salt hydrolase (BSH) activity, which may detoxify the compound. Pair transcriptomics (RNA-seq) with metabolomics to identify bacterial stress pathways .

Q. Can this compound serve as a biomarker for early-stage liver disease progression?

- Methodological Answer : Conduct longitudinal cohort studies with serum/plasma samples from patients with non-alcoholic fatty liver disease (NAFLD) or cirrhosis. Use receiver operating characteristic (ROC) curves to evaluate diagnostic sensitivity/specificity. Validate findings in animal models (e.g., CCl4-induced fibrosis) and correlate with histopathological scores .

Methodological Considerations Table

| Research Objective | Key Techniques | Critical Parameters |

|---|---|---|

| Quantification in biological samples | LC-MS/MS, NMR | Ion suppression mitigation, isotopic labeling |

| Microbial interaction studies | ITS sequencing, in vitro co-cultures | Anaerobic culture conditions, fungal viability |

| Synthetic optimization | Enzymatic hydroxylation, preparative HPLC | Stereochemical purity, oxidation side-reactions |

| Immunomodulatory assays | Macrophage activation, molecular docking | Receptor specificity, cytokine threshold levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。